4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine
Overview
Description
4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine is a synthetic organic compound that features a benzofuran ring substituted with a bromine atom at the 5-position and a morpholine ring attached via a carbonyl group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine typically involves the following steps:
Bromination of Benzofuran: The starting material, benzofuran, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Benzofuran-2-carbonyl Chloride: The brominated benzofuran is then reacted with thionyl chloride (SOCl2) to form the corresponding benzofuran-2-carbonyl chloride.
Coupling with Morpholine: The benzofuran-2-carbonyl chloride is then coupled with morpholine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzofuran ring can undergo oxidation to form benzofuran-2,3-dione derivatives or reduction to form dihydrobenzofuran derivatives.
Coupling Reactions: The carbonyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4, Na2CO3).
Major Products
Substitution: Various substituted benzofuran derivatives.
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The bromine atom and carbonyl group may also play a role in modulating the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: Similar structure with a phenyl group instead of morpholine.
4-[(5-bromo-1-benzofuran-2-yl)carbonyl]benzonitrile: Similar structure with a benzonitrile group instead of morpholine.
Uniqueness
4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-10-1-2-11-9(7-10)8-12(18-11)13(16)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRKMNCDEVQXPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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